1-(4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-phenylbutan-1-one
Description
This compound features a piperazine core linked to a tetrazole moiety substituted with a 4-ethoxyphenyl group via a methyl bridge. The butanone backbone includes a phenyl group at position 2, contributing to its stereoelectronic profile. Piperazine derivatives are well-documented for their versatility in medicinal chemistry, often modulating receptor binding through hydrogen bonding and steric interactions .
Properties
IUPAC Name |
1-[4-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]piperazin-1-yl]-2-phenylbutan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N6O2/c1-3-22(19-8-6-5-7-9-19)24(31)29-16-14-28(15-17-29)18-23-25-26-27-30(23)20-10-12-21(13-11-20)32-4-2/h5-13,22H,3-4,14-18H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMODIDBEEITGSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)N2CCN(CC2)CC3=NN=NN3C4=CC=C(C=C4)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 1-(4-Ethoxyphenyl)-1H-tetrazole-5-ylmethyl Chloride
The tetrazole core is synthesized via a [2+3] cycloaddition reaction between 4-ethoxybenzonitrile and sodium azide, catalyzed by ammonium chloride under reflux conditions. This method yields 1-(4-ethoxyphenyl)-1H-tetrazole, which is subsequently alkylated at the 5-position using chloromethyl chloride.
Procedure :
- Dissolve 4-ethoxybenzonitrile (10 mmol) in dimethylformamide (DMF, 30 mL).
- Add sodium azide (15 mmol) and ammonium chloride (1 mmol).
- Reflux at 120°C for 12 hours.
- Cool to room temperature, dilute with water, and extract with ethyl acetate.
- Dry the organic layer and concentrate to obtain 1-(4-ethoxyphenyl)-1H-tetrazole.
- React the tetrazole with chloromethyl chloride (12 mmol) in tetrahydrofuran (THF) at 0°C, using sodium hydride (NaH) as a base.
- Stir for 6 hours, quench with ice water, and extract with dichloromethane to isolate the chloromethyl intermediate.
Key Data :
- Yield: 68–72% (tetrazole formation).
- Purity: >95% (confirmed by HPLC).
Alkylation of Piperazine with Tetrazole Intermediate
The chloromethyl-tetrazole derivative undergoes nucleophilic substitution with piperazine to form the piperazin-1-ylmethyl-tetrazole adduct. This step is critical for introducing the nitrogen-rich backbone required for subsequent functionalization.
Procedure :
- Dissolve piperazine (15 mmol) in anhydrous acetonitrile (50 mL).
- Add the chloromethyl-tetrazole intermediate (10 mmol) and potassium carbonate (20 mmol).
- Reflux at 80°C for 8 hours under nitrogen atmosphere.
- Filter to remove salts and concentrate the filtrate.
- Purify via column chromatography (silica gel, ethyl acetate/methanol 9:1) to obtain the piperazine-tetrazole compound.
Key Data :
Acylation with 2-Phenylbutanoyl Chloride
The final step involves acylation of the piperazine nitrogen with 2-phenylbutanoyl chloride, introducing the ketone moiety. This reaction is conducted under Schotten-Baumann conditions to minimize side reactions.
Procedure :
- Dissolve the piperazine-tetrazole intermediate (5 mmol) in dichloromethane (30 mL).
- Cool to 0°C and add triethylamine (10 mmol) followed by dropwise addition of 2-phenylbutanoyl chloride (6 mmol).
- Stir at room temperature for 4 hours.
- Wash with 1M HCl, saturated NaHCO$$ _3 $$, and brine.
- Dry over MgSO$$ _4 $$, concentrate, and recrystallize from ethanol to obtain the target compound.
Key Data :
Optimization and Industrial Scaling
Solvent and Temperature Effects
Catalytic Improvements
- Piperazine Alkylation : Employing phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves reaction efficiency, achieving 80% yield at 60°C.
Spectroscopic Characterization
Challenges and Troubleshooting
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the phenyl or piperazine groups.
Reduction: Reduction reactions might target the ketone group or the tetrazole ring.
Substitution: The compound is susceptible to nucleophilic substitution reactions, especially at the piperazine and phenyl positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions (e.g., basic or acidic environments).
Major Products:
Oxidation: Potential products include oxidized derivatives of the phenyl or piperazine groups.
Reduction: Reduced forms of the compound, such as alcohols or amines.
Substitution: Substituted derivatives at the phenyl or piperazine positions.
Scientific Research Applications
1-(4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-phenylbutan-1-one has been explored in various fields of scientific research due to its structural properties.
Chemistry:
Catalysis: The compound's structure could be utilized as a ligand in transition metal-catalyzed reactions.
Organic Synthesis: Its functional groups make it an interesting candidate for synthetic transformations in complex molecule construction.
Biology and Medicine:
Pharmacological Potential: The compound's unique structure may exhibit biological activities, making it a candidate for drug discovery and development, particularly in the areas of antimicrobial and anticancer research.
Biochemical Studies: It can be used in studies to understand the interaction of complex organic molecules with biological targets.
Industry:
Materials Science:
Agrochemicals: Exploration as a potential agrochemical for pest control or plant growth regulation.
Mechanism of Action
The mechanism by which 1-(4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-phenylbutan-1-one exerts its effects involves its interaction with specific molecular targets.
Molecular Targets:
Enzymes: Inhibition or activation of specific enzymes involved in disease pathways.
Receptors: Binding to receptor sites, potentially modulating biological responses.
Pathways Involved:
Signal Transduction: Influence on cellular signaling pathways, which can alter cell behavior and function.
Gene Expression: Possible effects on the regulation of gene expression, leading to changes in protein synthesis and cellular activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Tetrazole-Piperazine Hybrids
- 1-(4-((1-(4-Fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone (): Structural Differences: Replaces the ethoxyphenyl group with a fluorophenyl and substitutes the phenylbutanone with a thienyl-ethanone. The thiophene ring may alter π-π stacking interactions compared to the phenyl group .
-
- Structural Features : Incorporate sulfonylpiperazine and tetrazole-thioether linkages. Example:
- 7n: 1-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)-2-((1-(4-nitrophenyl)-1H-tetrazol-5-yl)thio)ethanone. Key Differences: Sulfonyl groups enhance hydrophilicity, while nitro substituents increase metabolic liability. Physicochemical Data:
| Compound | Melting Point (°C) | Molecular Weight (g/mol) | ESI-HRMS (m/z) |
|---|---|---|---|
| 7n | 161–163 | 520.10640 | 520.10640 |
| 7o | 154–156 | 558.08339 | 558.08339 |
| 7p | 175–177 | 513.09834 | 513.09834 |
Piperazine-Butanone Derivatives
-
- Structure : 1-(4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)-4-(thiophen-2-yl)butan-1-one.
- Comparison : Replaces the tetrazole moiety with a pyridine ring and substitutes the phenyl group with thiophene.
- Impact : The trifluoromethyl group improves metabolic stability, while thiophene may reduce steric hindrance compared to phenyl .
-
- Structure : 4-(1H-Pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one.
- Key Difference : Incorporates a pyrazole ring instead of tetrazole, which may alter hydrogen-bonding capacity.
Urea-Linked Piperazine Analogs ()
Compounds 11a–11o feature urea bridges and thiazole-piperazine scaffolds. Example:
- 11a : 1-(3-Fluorophenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea.
- However, the hydrazinyl group may increase toxicity risks.
- Yields and Molecular Weights :
| Compound | Yield (%) | Molecular Weight (g/mol) | ESI-MS (m/z) |
|---|---|---|---|
| 11a | 85.1 | 483.2 | 484.2 [M+H]+ |
| 11d | 85.3 | 533.1 | 534.1 [M+H]+ |
| 11m | 84.7 | 601.2 | 602.2 [M+H]+ |
Biological Activity
The compound 1-(4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-phenylbutan-1-one is a synthetic organic molecule that belongs to the class of tetrazole derivatives. Tetrazoles are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be characterized by its complex structure, which includes a tetrazole ring, a piperazine moiety, and a phenylbutanone backbone. Its molecular formula is with a molecular weight of approximately 394.49 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 394.49 g/mol |
| CAS Number | 921053-45-4 |
The biological activity of the compound is primarily attributed to its ability to interact with various molecular targets in biological systems. It is believed to inhibit specific enzymes or receptors involved in disease processes:
- Enzyme Inhibition : The compound may inhibit enzymes related to inflammatory pathways or cancer cell proliferation.
- Receptor Modulation : It may act as an antagonist or agonist at certain receptor sites, influencing cellular signaling pathways.
Antimicrobial Activity
Research indicates that tetrazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this one demonstrate activity against various bacterial strains, including Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values suggest potential effectiveness in treating infections caused by resistant strains.
Anticancer Properties
The compound has been evaluated for its anticancer potential against several cancer cell lines. For example, it has shown cytotoxic effects on breast cancer (MCF-7) and colon cancer (HCT-116) cells with IC50 values indicating effective inhibition of cell growth.
| Cell Line | IC50 Value (µM) |
|---|---|
| MCF-7 | 27.3 |
| HCT-116 | 6.2 |
Anti-inflammatory Effects
Preliminary studies suggest that this compound may also exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators in vitro. This could make it a candidate for treating inflammatory diseases.
Case Studies and Research Findings
-
Antimycobacterial Activity :
A study investigated the efficacy of various tetrazole derivatives against Mycobacterium tuberculosis. The compound exhibited promising results with an MIC comparable to standard treatments, indicating its potential as an antitubercular agent . -
Cytotoxicity Against Cancer Cells :
In vitro assays showed that the compound significantly inhibited the proliferation of cancer cells. A detailed analysis revealed that it induced apoptosis in MCF-7 cells through caspase activation pathways . -
In Vivo Studies :
Animal models have been utilized to assess the therapeutic potential of this compound in treating inflammation and cancer. Results indicated reduced tumor sizes and lower inflammatory markers in treated groups compared to controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
